1,1'-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene
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Overview
Description
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is an organic compound with the molecular formula C16H17Cl It is characterized by the presence of a chloro-substituted propane chain linked to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents such as ethanol or water at elevated temperatures.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetone.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Major Products:
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Scientific Research Applications
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the benzene rings can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1,2-Dichloro-2-methylpropane: Similar in structure but with two chloro groups on the propane chain.
1,3-Dichloro-2-methylpropane: Another structural isomer with chloro groups at different positions.
1-Chloro-2-methylpropene: Contains a double bond, making it more reactive in certain types of reactions.
Uniqueness: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is unique due to its specific arrangement of the chloro group and benzene rings, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
832151-67-4 |
---|---|
Molecular Formula |
C16H17Cl |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
(2-chloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H17Cl/c1-16(17,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
AZHBUDXBWRPIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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